1-(methylsulfonyl)-4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}piperazine
Overview
Description
The compound is a piperazine derivative with a phenyltetrazole group, a nitrophenyl group, and a methylsulfonyl group attached. Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals and performance materials . Phenyltetrazole is a type of tetrazole, a class of heterocyclic compounds that are known for their energetic properties and use in pharmaceuticals . The nitrophenyl group is a common functional group in organic chemistry, often used as a leaving group, and the methylsulfonyl group is a type of sulfonyl group, which are often used in organic synthesis .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the nitrophenyl group could make the compound susceptible to nucleophilic aromatic substitution reactions, while the phenyltetrazole group could potentially undergo reactions typical of tetrazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of the functional groups present. For example, the presence of the polar sulfonyl group could influence the compound’s solubility in various solvents .Scientific Research Applications
Metabolism and Disposition in Humans
One study focused on the metabolism and disposition of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, in humans. Venetoclax's primary clearance mechanism is hepatic metabolism, with fecal excretion being the major elimination route. The study highlights the complex metabolic pathways involving enzymatic oxidation, sulfation, and nitro reduction, potentially relevant for understanding similar piperazine-containing compounds' metabolic fate (Liu et al., 2017).
Piperazine Derivatives and Neurological Effects
Another study reported on the neurotoxic effects of piperazine derivatives, specifically how the illicit drug MPTP, containing piperazine structures, leads to parkinsonism by damaging cells in the substantia nigra (Hansen et al., 1983). This study underscores the neurological impact of certain piperazine compounds, which could be crucial for evaluating similar compounds' safety profiles.
Diagnostic and Therapeutic Applications
Research on [18F]DASA-23, a radiopharmaceutical targeting pyruvate kinase M2 (PKM2) for glioma imaging via positron emission tomography (PET), illustrates the diagnostic application of piperazine derivatives in oncology. The study demonstrates [18F]DASA-23's ability to delineate low-grade and high-grade gliomas based on PKM2 expression, highlighting the potential of piperazine compounds in medical diagnostics and therapy monitoring (Patel et al., 2019).
Future Directions
Properties
IUPAC Name |
1-methylsulfonyl-4-[4-nitro-3-(1-phenyltetrazol-5-yl)sulfanylphenyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O4S2/c1-31(28,29)23-11-9-22(10-12-23)15-7-8-16(25(26)27)17(13-15)30-18-19-20-21-24(18)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXFLEHWINSCSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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